4-chloro-5H-pyrimido[5,4-b]indole
Overview
Description
4-Chloro-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and indole moieties in its structure endows it with unique chemical and biological properties.
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5H-pyrimido[5,4-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-chloro-2-aminopyrimidine with indole derivatives under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-5H-pyrimido[5,4-b]indole derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
4-Chloro-5H-pyrimido[5,4-b]indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-5H-pyrimido[4,5-b]indole: A closely related compound with similar structural features and chemical properties.
Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid, which share the indole moiety and exhibit diverse biological activities.
Uniqueness: 4-Chloro-5H-pyrimido[5,4-b]indole is unique due to the presence of both pyrimidine and indole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-5H-pyrimido[5,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAAOOPSZHGKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420750 | |
Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98792-02-0 | |
Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for obtaining 4-chloro-5H-pyrimido[5,4-b]indole?
A1: The synthesis of this compound begins with ethyl 3-aminoindole-2-carboxylate. This compound is reacted with formamide to yield 5H-pyrimido[5,4-b]indol-4-one []. Subsequent treatment of 5H-pyrimido[5,4-b]indol-4-one with phosphorus oxychloride results in the formation of this compound with a yield of 70% [].
Q2: How does the reactivity of this compound compare to 5H-pyrimido[5,4-b]indole-4-thione?
A3: The research highlights that this compound reacts with amines like morpholine and piperidine to produce the corresponding 4-amino-5H-pyrimido[5,4-b]indoles []. In contrast, 5H-pyrimido[5,4-b]indole-4-thione reacts with hydrazine to generate 4-hydrazino-5H-pyrimido[5,4-b]indole []. This difference in reactivity highlights the influence of the substituent at the 4-position on the chemical behavior of these compounds.
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